molecular formula C11H17N5O9P2 B12291923 Adenosine 5'-(alpha,beta-methylene)diphosphate

Adenosine 5'-(alpha,beta-methylene)diphosphate

Cat. No.: B12291923
M. Wt: 425.23 g/mol
InChI Key: OLCWZBFDIYXLAA-UHFFFAOYSA-N
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Description

ALPHA,BETA-METHYLENEADENOSINE 5’-DIPHOSPHATE: is a synthetic nucleotide analog that has been widely studied for its role as an inhibitor of ecto-5’-nucleotidase (CD73). This compound is known for its ability to block the conversion of adenosine monophosphate (AMP) to adenosine, which has significant implications in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ALPHA,BETA-METHYLENEADENOSINE 5’-DIPHOSPHATE typically involves the reaction of adenosine with methylene diphosphate under specific conditions. The process requires careful control of temperature and pH to ensure the correct formation of the methylene bridge between the alpha and beta phosphate groups .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The compound is often produced in solid form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions: ALPHA,BETA-METHYLENEADENOSINE 5’-DIPHOSPHATE primarily undergoes substitution reactions due to the presence of the methylene bridge. It can also participate in hydrolysis reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted adenosine derivatives and inorganic phosphate compounds .

Mechanism of Action

ALPHA,BETA-METHYLENEADENOSINE 5’-DIPHOSPHATE exerts its effects by inhibiting the enzyme ecto-5’-nucleotidase (CD73). This inhibition prevents the conversion of adenosine monophosphate to adenosine, thereby reducing the levels of extracellular adenosine. The reduction in adenosine levels can influence various signaling pathways and cellular functions, including immune response and tumor growth .

Comparison with Similar Compounds

Uniqueness: The presence of the methylene bridge in ALPHA,BETA-METHYLENEADENOSINE 5’-DIPHOSPHATE makes it a more potent inhibitor of ecto-5’-nucleotidase compared to other nucleotide analogs. This unique structural feature enhances its binding affinity and inhibitory activity .

Properties

IUPAC Name

[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O9P2/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(25-11)1-24-27(22,23)4-26(19,20)21/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H2,12,13,14)(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCWZBFDIYXLAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)O)O)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O9P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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